![molecular formula C14H10N2O6S B6639083 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid, also known as Bz-423, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases, cancer, and other conditions. This compound was first synthesized in 2004 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of a protein called mitochondrial translocator protein (TSPO). TSPO is involved in regulating the production of reactive oxygen species (ROS) in cells, and 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid appears to reduce the levels of ROS, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid can reduce inflammation and oxidative stress in cells and tissues, which may explain its potential therapeutic effects in various diseases. In addition, 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid has been shown to have anti-tumor effects, possibly by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid in lab experiments is that it is a well-characterized compound that has been extensively studied. In addition, it has shown promise in treating a variety of diseases, making it a potentially useful tool for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several potential future directions for research on 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid. One area of interest is in developing new derivatives of the compound that may have improved therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action and to identify potential side effects of the drug. Finally, clinical trials are needed to determine the safety and efficacy of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid in humans, which could lead to its eventual approval as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid involves several steps, including the reaction of 2-aminophenol with phthalic anhydride to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then treated with chlorosulfonic acid to produce 4-chloro-2-(2-hydroxyphenyl)benzoxazole, which is subsequently reacted with sulfamide to form the final product, 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid.
Aplicaciones Científicas De Investigación
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid has been studied extensively for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, it has shown promise in treating cancer, particularly in combination with other chemotherapy drugs. 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid has also been studied for its potential use in treating inflammatory bowel disease, Alzheimer's disease, and other conditions.
Propiedades
IUPAC Name |
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6S/c17-13(18)8-1-4-10(5-2-8)23(20,21)16-9-3-6-11-12(7-9)22-14(19)15-11/h1-7,16H,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZGFZJQRRTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.